N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Overview
Description
N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by the presence of multiple fluorine atoms, an ethoxy group, and a pyrimidinylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group . The reaction conditions often require the presence of a base and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Difluoromethoxy)phenyl]acetamide: This compound shares the difluoromethoxy group but lacks the ethoxy and pyrimidinylsulfanyl moieties.
4-(Difluoromethoxy)aniline: Another related compound with a simpler structure, containing only the difluoromethoxy group attached to an aniline ring.
Uniqueness
N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its combination of multiple fluorine atoms, an ethoxy group, and a pyrimidinylsulfanyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F5N3O3S/c1-2-26-11-7-9(3-4-10(11)27-14(17)18)23-13(25)8-28-15-22-6-5-12(24-15)16(19,20)21/h3-7,14H,2,8H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPBULLNPGHSPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)CSC2=NC=CC(=N2)C(F)(F)F)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F5N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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